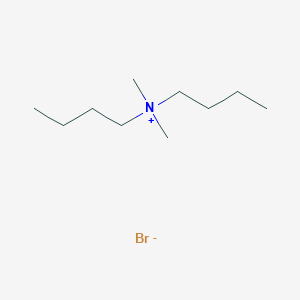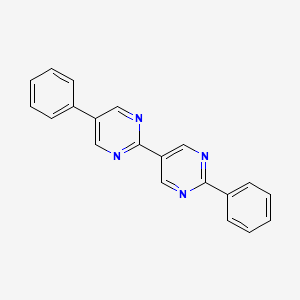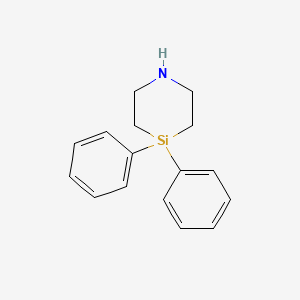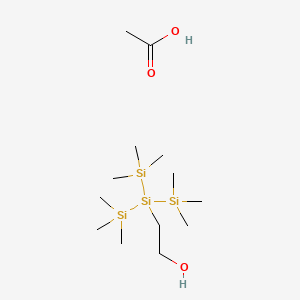
Acetic acid;2-tris(trimethylsilyl)silylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-tris(trimethylsilyl)silylethanol is a compound that features a unique combination of acetic acid and a tris(trimethylsilyl)silyl group. The presence of the trimethylsilyl groups imparts distinct properties to the molecule, making it useful in various chemical applications. This compound is characterized by its chemical inertness and large molecular volume, which can be advantageous in certain synthetic processes .
Métodos De Preparación
The synthesis of acetic acid;2-tris(trimethylsilyl)silylethanol typically involves the use of trimethylsilylating reagents. One common method is the reaction of acetic acid with tris(trimethylsilyl)silyl chloride in the presence of a base, such as pyridine, to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Acetic acid;2-tris(trimethylsilyl)silylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid;2-tris(trimethylsilyl)silylethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;2-tris(trimethylsilyl)silylethanol involves the interaction of the trimethylsilyl groups with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in synthetic processes where specific functional groups need to be preserved .
Comparación Con Compuestos Similares
Acetic acid;2-tris(trimethylsilyl)silylethanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for silylation reactions but lacks the additional acetic acid functionality.
Bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy but does not have the same protective capabilities
The uniqueness of this compound lies in its combination of acetic acid and tris(trimethylsilyl)silyl groups, providing both protective and reactive functionalities in a single molecule.
Propiedades
Número CAS |
128648-08-8 |
|---|---|
Fórmula molecular |
C13H36O3Si4 |
Peso molecular |
352.76 g/mol |
Nombre IUPAC |
acetic acid;2-tris(trimethylsilyl)silylethanol |
InChI |
InChI=1S/C11H32OSi4.C2H4O2/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9;1-2(3)4/h12H,10-11H2,1-9H3;1H3,(H,3,4) |
Clave InChI |
NTTLILHIDFRSEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


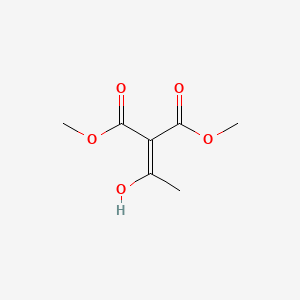

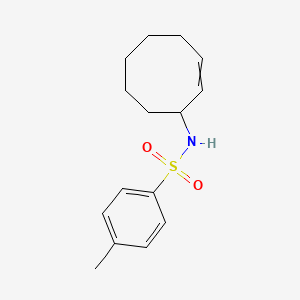
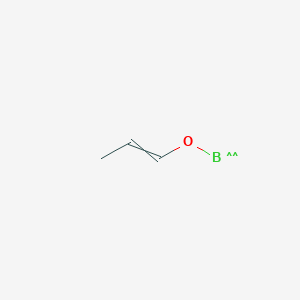
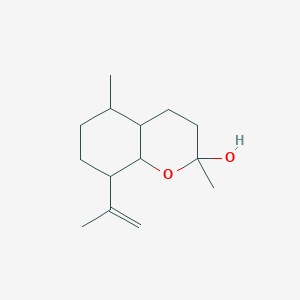
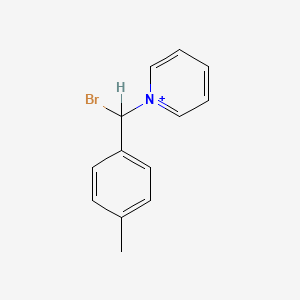
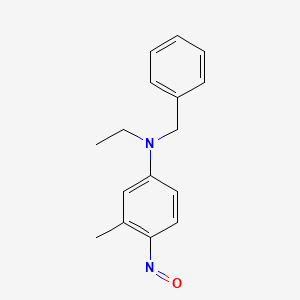
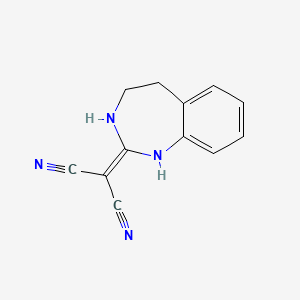
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
